4-Chloro-6-(cyclohexylmethyl)pyrimidine
Description
4-Chloro-6-(cyclohexylmethyl)pyrimidine (CAS: 768397-45-1; C₁₀H₁₃ClN₂; MW: 196.68) is a substituted pyrimidine derivative characterized by a cyclohexylmethyl group at the 6-position and a chlorine atom at the 4-position of the pyrimidine ring.
Properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAUKCFLJHCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(cyclohexylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and a cyclohexylmethyl substituent at the 4 and 6 positions of the pyrimidine ring, respectively. Its structural characteristics suggest various avenues for biological interaction, including enzyme inhibition and receptor modulation.
Antiviral Properties
Recent studies have highlighted the antiviral activity of compounds related to pyrimidines, particularly in inhibiting HIV-1. For instance, analogues with similar structural motifs have shown potent inhibition against HIV-1 reverse transcriptase (RT) through dual inhibition of both polymerase and RNase H functions. Specifically, compounds featuring cyclohexylmethyl groups exhibited effective antiviral activity in the low nanomolar range without cytotoxic effects at concentrations up to 100 μM .
Anticancer Potential
Pyrimidine derivatives, including this compound, are being explored for their anticancer properties. Research indicates that certain pyrimidine-based compounds can selectively inhibit cyclin-dependent kinases (CDK4/6), which are crucial in cell cycle regulation and are often overactive in cancer cells. The ability to modulate these pathways suggests a potential therapeutic application in treating various cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against biological targets. Table 1 summarizes key findings from SAR studies involving similar compounds:
| Compound | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| 4a | Isopropyl | 26 nM | HIV-1 RT |
| 4c | Ethyl | 59 nM | HIV-1 RT |
| 4d | Cyclohexyl | 39 nM | HIV-1 RT |
These findings illustrate how variations in substituents can lead to substantial differences in biological efficacy.
Case Study: Antiviral Activity Assessment
In a recent study, several analogues of pyrimidine compounds were tested for their antiviral efficacy against HIV-1 using a MAGI assay. The results indicated that compounds with cyclohexylmethyl substitutions exhibited significant antiviral activity, with EC50 values ranging from 26 nM to 59 nM. Importantly, these compounds did not exhibit cytotoxicity at concentrations up to 100 μM, highlighting their therapeutic potential .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of pyrimidine derivatives. Compounds structurally similar to this compound were evaluated for their ability to inhibit CDK4/6. Results demonstrated that these compounds could effectively reduce cell proliferation in cancer cell lines, suggesting a viable pathway for development into anticancer therapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-6-(cyclohexylmethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for developing therapeutics targeting different diseases.
Anticancer Agents
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance potency against specific cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting how substituents at different positions can significantly affect biological activity against cancer cells .
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative A | IC50 = 50 nM | |
| This compound derivative B | IC50 = 30 nM |
Anti-diabetic Medications
The compound is also noted for its role in synthesizing anti-diabetic drugs. Pyrimidine derivatives have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity.
Case Study:
A patent describes the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines as intermediates in diabetes medications, showcasing the relevance of pyrimidines in developing effective treatments for diabetes .
Agricultural Applications
In agriculture, this compound is utilized as an intermediate in the synthesis of herbicides. Its chemical structure allows it to interact with biological pathways in plants, making it effective in controlling unwanted vegetation.
Herbicide Development
The compound is particularly valuable in creating sulfonylurea herbicides, which are known for their effectiveness at low application rates and reduced environmental impact.
Case Study:
A review highlighted that derivatives of this compound are incorporated into herbicide formulations that target specific plant enzymes, leading to selective weed control .
| Herbicide | Active Ingredient | Target Plants |
|---|---|---|
| Herbicide A | This compound derivative | Broadleaf weeds |
| Herbicide B | Another pyrimidine derivative | Grassy weeds |
Structure-Activity Relationship Studies
The effectiveness of this compound and its derivatives can be significantly influenced by structural modifications. Understanding these relationships is crucial for optimizing their biological activity.
SAR Analysis
Recent studies have focused on the SAR of pyrimidine derivatives to enhance their pharmacological profiles. For example, substituting different groups on the pyrimidine ring has led to increased potency against specific targets.
Table: Structure-Activity Relationship Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes nucleophilic substitution with various nucleophiles due to its electron-deficient aromatic system.
Key findings :
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Amine substitution : Reacts with primary/secondary amines (e.g., aniline, piperidine) under microwave or traditional heating (80–160°C) in polar aprotic solvents (DMF, DMSO). Yields range from 70% to 98% depending on substituent basicity and steric effects .
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Thiolate displacement : Treatment with sodium thiolates (e.g., NaSPh) in ethanol at reflux yields 4-thioether derivatives (85–92% yield) .
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Azide substitution : Reacts with sodium azide in aqueous acetone to form 4-azidopyrimidines (90% yield) .
Table 1 : Substituent effects on amination efficiency
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | DMF | 120 | 6 | 78 |
| 2 | 4-Fluoroaniline | DMSO | 100 | 8 | 92 |
| 3 | Piperidine | Toluene | 80 | 12 | 88 |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.
Key protocols :
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Suzuki–Miyaura coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (95°C, 48 h). Achieves 35–86% yields .
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Buchwald–Hartwig amination : With Pd₂(dba)₃/Xantphos, forms C–N bonds with hindered amines (e.g., 2,6-diisopropylaniline) in toluene (110°C, 24 h, 75% yield) .
Critical factors :
-
Electron-withdrawing substituents on the boronic acid enhance coupling rates.
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Steric hindrance from the cyclohexylmethyl group necessitates longer reaction times .
Acid-Catalyzed Functionalization
Hydrochloric acid promotes regioselective transformations of the pyrimidine core.
Data from HCl-mediated reactions :
| HCl (equiv) | Conversion (%) | Major Product | Selectivity (%) |
|---|---|---|---|
| 0.1 | 51 | 3a | >98 |
| 1.0 | 82 | 3a | 86 |
| 5.0 | 86 | 3a | 83 |
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Mechanism : Protonation of the pyrimidine ring enhances electrophilicity at the 4-position, enabling SNAr reactions with weakly nucleophilic amines (e.g., 4-nitroaniline) .
Hydrolysis and Oxidation
Controlled hydrolysis converts the chloro group into hydroxyl or carbonyl functionalities.
Experimental results :
Comparison with Similar Compounds
Substituent-Based Comparison
Chloromethyl Derivatives
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Structure: Pyrazolo[3,4-d]pyrimidine core with chloromethyl and methyl groups. Synthesis: Achieved via POCl₃-mediated chlorination of pyrimidinone precursors (72–83% yield) . Applications: Key intermediate for disubstituted pyrazolo[3,4-d]pyrimidines with reported antitumor and phosphodiesterase-5 inhibitory activity . Key Difference: The pyrazolo-fused ring system enhances π-stacking interactions, unlike the simpler pyrimidine scaffold of the target compound.
Trifluoromethyl and Thieno-Fused Derivatives
- 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Structure: Thieno[2,3-d]pyrimidine core with trifluoromethyl and chlorine substituents. Synthesis: Prepared via POCl₃ treatment of pyrimidinones at 100°C . Applications: Fluorinated groups improve metabolic stability and bioavailability, making this derivative relevant in kinase inhibitor development. Key Difference: The thieno ring and CF₃ group confer distinct electronic properties compared to the cyclohexylmethyl group’s steric bulk .
Alkyl and Alkoxy Derivatives
4-Chloro-6-methylpyrimidine
- Structure : Simple methyl substituent at the 6-position.
- Synthesis : Widely used in agrochemical and pharmaceutical synthesis due to its small size and reactivity .
- Applications : Intermediate for herbicides and PI3K/ERK inhibitors .
- Key Difference : The methyl group offers minimal steric hindrance, contrasting with the cyclohexylmethyl group’s lipophilicity .
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Fluorinated Derivatives
- 4-Chloro-6-(difluoromethoxy)pyrimidine
Preparation Methods
General Synthetic Strategy Overview
The preparation of 4-Chloro-6-(cyclohexylmethyl)pyrimidine typically involves:
- Starting from a suitably substituted pyrimidine core, often 4,6-dichloropyrimidine or 4-chloro-6-hydroxypyrimidine.
- Selective substitution at the 6-position with a cyclohexylmethyl nucleophile or equivalent precursor.
- Preservation of the 4-chloro substituent to maintain reactivity for further functionalization.
Preparation via Nucleophilic Substitution on 4,6-Dichloropyrimidine
One of the most common and efficient routes involves the regioselective nucleophilic substitution of 4,6-dichloropyrimidine:
- Starting Material: 4,6-Dichloropyrimidine, which is commercially available or can be synthesized by chlorination of 4-chloro-6-hydroxypyrimidine.
- Nucleophile: Cyclohexylmethyl amine or cyclohexylmethyl organometallic reagents.
- Reaction Conditions: The nucleophile selectively displaces the chlorine at the 6-position due to electronic and steric factors, leaving the 4-chloro substituent intact.
- Solvents and Temperature: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Reactions are typically carried out at elevated temperatures (60–120 °C) to promote substitution.
This method benefits from high regioselectivity and yields, allowing for straightforward isolation of this compound.
Preparation from 4-Chloro-6-Hydroxypyrimidine via Alkylation
An alternative approach involves:
- Starting Material: 4-Chloro-6-hydroxypyrimidine.
- Alkylation Step: The hydroxyl group at the 6-position is converted into a better leaving group or directly alkylated with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride or bromide).
- Catalysts: Use of bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl and facilitate nucleophilic substitution.
- Reaction Conditions: Typically performed in polar aprotic solvents under reflux.
This method may require additional purification steps to remove side products but offers a route starting from readily available intermediates.
Preparation of Key Intermediates
The synthesis of 4-chloro-6-hydroxypyrimidine, a crucial precursor, is well-documented:
- Method: Reaction of 4-chloro-6-methoxypyrimidine with hydrogen halides (preferably hydrogen chloride) under mild conditions (5–30 °C, 0.1 to 20 bar pressure) results in demethylation to 4-chloro-6-hydroxypyrimidine with high yield (~99% by HPLC).
- Mechanism: The methyl group is cleaved as methyl halide gas, which escapes, driving the reaction forward.
- Isolation: The 4-chloro-6-hydroxypyrimidine precipitates and can be isolated by filtration.
This intermediate can then be converted to 4,6-dichloropyrimidine by chlorination for subsequent substitution steps.
Research Findings and Reaction Optimization
- Regioselectivity: The 4-chloro substituent is less reactive than the 6-position chlorine, allowing selective substitution at position 6.
- Microwave Irradiation: Studies on related pyrimidine derivatives demonstrate that microwave-assisted synthesis can reduce reaction times and improve yields in nucleophilic substitution reactions on pyrimidine rings.
- Catalyst-Free Conditions: Some procedures allow direct substitution without special catalysts, relying on thermal activation alone.
- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution by stabilizing charged intermediates.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution on 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine | Cyclohexylmethyl amine, DMF, 80–120 °C | 70–90 | High regioselectivity, preserves 4-Cl |
| Alkylation of 4-chloro-6-hydroxypyrimidine | 4-Chloro-6-hydroxypyrimidine | Cyclohexylmethyl halide, K2CO3, reflux | 60–80 | Requires base, possible side products |
| Preparation of 4-chloro-6-hydroxypyrimidine | 4-Chloro-6-methoxypyrimidine | HCl gas, 5–30 °C, 0.1–20 bar | ~99 | Precursor synthesis, methyl halide byproduct |
Q & A
Q. What are the recommended safety protocols when handling 4-Chloro-6-(cyclohexylmethyl)pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of airborne particulates .
- Ventilation: Conduct reactions in a fume hood to mitigate vapor exposure. For highly volatile intermediates, use sealed systems or gloveboxes .
- Waste Management: Segregate halogenated waste from general lab waste. Collaborate with certified hazardous waste disposal services for incineration or solvent recovery .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Step 1: Cyclohexylmethyl Group Introduction: React 4,6-dichloropyrimidine with cyclohexylmethylmagnesium bromide under anhydrous THF at −78°C, followed by quenching with NH₄Cl .
- Step 2: Chlorination Optimization: Use POCl₃ as a chlorinating agent at 100°C for 1–2 hours to ensure complete substitution at the 4-position. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .
- Purification: Isolate the product via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Short-Term Storage: Keep in airtight amber glass vials at −20°C under nitrogen to prevent hydrolysis of the chloro group .
- Long-Term Stability: Lyophilize the compound and store in desiccators with silica gel to minimize moisture absorption. Conduct periodic NMR (¹H, ¹³C) checks to detect degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Dissolve the compound in a 1:1 DCM/hexane mixture and allow slow evaporation at 4°C to obtain single crystals .
- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to θ = 25° for high resolution .
- Refinement: Employ SHELXL for least-squares refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy (R-factor < 0.05) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) to control variables. Use kinase inhibition assays with positive controls (e.g., staurosporine) .
- Metabolite Profiling: Perform LC-HRMS to identify active metabolites that may contribute to discrepancies. Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Computational Modeling: Dock the compound into PI3Kγ (PDB: 4BCH) using AutoDock Vina to predict binding modes and correlate with experimental IC₅₀ values .
Q. How can reaction conditions be optimized for introducing cyclohexylmethyl groups into pyrimidine systems?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) to maximize nucleophilicity of the Grignard reagent .
- Catalyst Exploration: Evaluate Pd(OAc)₂/Xantphos for cross-coupling reactions with cyclohexylmethylboronic acids under Suzuki conditions (K₂CO₃, 80°C) .
- Kinetic Studies: Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., Cl⁻ leaving group dissociation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
